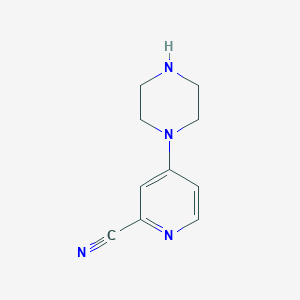

4-(Piperazin-1-yl)picolinonitrile

Descripción general

Descripción

“4-(Piperazin-1-yl)picolinonitrile” is a chemical compound that has been studied for its potential antifungal properties . It is synthesized via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones . The compound is also known to be an important organic intermediate used in agrochemical, pharmaceutical, and dyestuff fields .

Synthesis Analysis

The synthesis of “4-(Piperazin-1-yl)picolinonitrile” involves the intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) . The amidrazones themselves were synthesized via direct interaction of the appropriate hydrazonoyl chlorides with the corresponding N-substituted piperazine in the presence of triethylamine .Aplicaciones Científicas De Investigación

Agrochemical Research

4-(Piperazin-1-yl)picolinonitrile: is an important organic intermediate in the development of agrochemicals . Its structural properties allow for the synthesis of compounds that can potentially act as pesticides or herbicides. The piperazine ring can be functionalized to create new molecules with specific actions against agricultural pests or diseases.

Pharmaceutical Development

In pharmaceutical research, 4-(Piperazin-1-yl)picolinonitrile serves as a precursor in the synthesis of various drugs . Its piperazine moiety is a common feature in many pharmaceuticals, including antipsychotics, antidepressants, and antihistamines. Researchers are exploring its use in creating new therapeutic agents that can interact with a range of biological targets.

Dyestuff Field

The compound’s nitrile group can undergo various chemical reactions, making it valuable in the dyestuff industry for the synthesis of complex dyes . These dyes can be used in textiles, inks, and pigments, offering a spectrum of colors and properties based on the compound’s derivatives.

Antimicrobial Agents

Studies have shown that derivatives of 4-(Piperazin-1-yl)picolinonitrile can be synthesized to form potent antimicrobial agents . These derivatives can be designed to target specific bacterial strains, including those resistant to current antibiotics, by inhibiting essential bacterial enzymes like DNA gyrase.

Anti-biofilm Research

The compound’s derivatives have been evaluated for their anti-biofilm properties . Biofilms are protective layers formed by bacteria that make them resistant to antibiotics. By preventing biofilm formation, these derivatives can enhance the efficacy of existing antimicrobial treatments.

Molecular Research

In molecular research, 4-(Piperazin-1-yl)picolinonitrile is used to study binding interactions with biological macromolecules. Its structure allows it to bind with various receptors and enzymes, making it a useful tool in understanding molecular recognition and drug-receptor interactions.

Mecanismo De Acción

Target of Action

Similar compounds such as piperazine derivatives have been reported to exhibit antimicrobial activity . Therefore, it is plausible that 4-(Piperazin-1-yl)picolinonitrile may also interact with bacterial cells or enzymes as its primary targets.

Mode of Action

Piperazine derivatives have been reported to interact with dna gyrase, a type ii topoisomerase found in bacteria . This interaction can inhibit the enzyme’s activity, leading to the disruption of DNA replication and transcription, thereby exerting an antibacterial effect.

Biochemical Pathways

Based on the potential interaction with dna gyrase mentioned above, it can be inferred that 4-(piperazin-1-yl)picolinonitrile may affect the dna replication and transcription pathways in bacteria .

Pharmacokinetics

Similar compounds such as piperazine derivatives have been reported to exhibit good absorption and distribution profiles . The metabolism and excretion properties of 4-(Piperazin-1-yl)picolinonitrile would need further investigation.

Result of Action

Based on the potential interaction with dna gyrase, it can be inferred that 4-(piperazin-1-yl)picolinonitrile may lead to the disruption of dna replication and transcription in bacteria, thereby exerting an antibacterial effect .

Propiedades

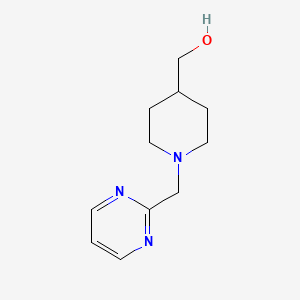

IUPAC Name |

4-piperazin-1-ylpyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c11-8-9-7-10(1-2-13-9)14-5-3-12-4-6-14/h1-2,7,12H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIWUDIPXIBTLLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC(=NC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Piperazin-1-yl)pyridine-2-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

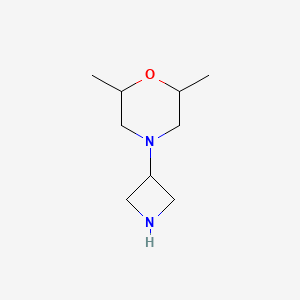

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3-Chloropyridin-2-yl)oxy]cyclohexan-1-amine](/img/structure/B1529244.png)

![3-amino-N-{2-[(2-methoxyethyl)(methyl)amino]ethyl}benzene-1-sulfonamide](/img/structure/B1529247.png)

![3-[(2-Bromophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B1529255.png)

amine](/img/structure/B1529261.png)

![2-[4-(Propan-2-yloxy)phenyl]cyclopentan-1-amine](/img/structure/B1529264.png)